MZ1 -

MZ1

Catalog Number: EVT-275855
CAS Number:
Molecular Formula: C49H60ClN9O8S2
Molecular Weight: 1002.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, commonly known as MZ1, is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC) []. This designation signifies its role in selectively inducing the degradation of target proteins within cells [].

Future Directions
  • Optimizing pharmacokinetic properties: Further research could focus on enhancing the aqueous solubility, stability, cell permeability, and overall pharmacokinetic profiles of MZ1 to improve its therapeutic potential [].
  • Understanding the role of linker plasticity: Investigating the impact of linker flexibility on ternary complex formation and PROTAC efficacy could help design more effective degraders [].

JQ1

Compound Description: JQ1 is a thieno-triazolo-1,4-diazepine-based small molecule that acts as a potent, selective, and cell-permeable inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, including BRD2, BRD3, BRD4, and BRDT []. JQ1 binds competitively to the acetyl-lysine recognition motif of BET bromodomains, disrupting their interaction with acetylated histones and thereby interfering with the transcription of various genes involved in cell growth, proliferation, and differentiation []. JQ1 has shown promising anti-tumor activity in preclinical models of various cancers, including hematological malignancies, solid tumors, and NUT midline carcinoma.

Relevance: JQ1 serves as the starting point for the development of MZ1, acting as the BET bromodomain-binding moiety []. MZ1 incorporates the core structure of JQ1 and links it to a von Hippel-Lindau (VHL) E3 ligase ligand via a chemical linker, creating a proteolysis-targeting chimera (PROTAC) that induces selective degradation of BRD4 []. This targeted protein degradation approach aims to overcome limitations of conventional BET inhibitors like JQ1, such as the requirement for high target occupancy and the potential for drug resistance.

dBET1

Compound Description: dBET1 is a heterobifunctional PROTAC molecule comprising a BET inhibitor linked to a cereblon E3 ligase ligand []. This compound effectively induces the degradation of BET proteins, including BRD2, BRD3, and BRD4, by hijacking the ubiquitin-proteasome system [].

ARV-825

Compound Description: ARV-825 is a PROTAC that targets BET proteins for degradation, similar to MZ1 []. It demonstrates potent anti-cancer activity, particularly in models of acute myeloid leukemia (AML) []. Notably, ARV-825 exhibits superior efficacy in inhibiting c-MYC expression and downstream signaling compared to traditional BET inhibitors like JQ1 [].

Relevance: ARV-825 and MZ1 exemplify the successful application of PROTAC technology in developing potent BET degraders [, ]. While both compounds induce BRD4 degradation, ARV-825 demonstrates a more pronounced effect on c-MYC inhibition compared to MZ1 []. This difference in downstream effects highlights the potential for PROTACs with distinct structural features and E3 ligase recruitment profiles to achieve varying degrees of target protein degradation and downstream signaling modulation.

ARV-771

Compound Description: ARV-771 is a PROTAC designed to degrade the androgen receptor (AR) []. It displays significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC), effectively inducing apoptosis in CRPC cells [].

Relevance: While ARV-771 targets a different protein (AR), it exemplifies the broad applicability of PROTAC technology for inducing the degradation of diverse therapeutic targets []. Similar to MZ1's development for BRD4, ARV-771 showcases the potential of PROTACs in overcoming limitations of traditional small molecule inhibitors, particularly in targeting previously intractable proteins like AR.

cisMZ1

Compound Description: cisMZ1 is the inactive epimer of MZ1 []. While it retains the same chemical composition as MZ1, the spatial arrangement of its functional groups differs, resulting in a loss of BRD4 degradation activity [].

Relevance: cisMZ1 serves as a critical negative control in studies investigating MZ1's mechanism of action []. The lack of activity observed with cisMZ1 confirms that the observed BRD4 degradation is a specific consequence of MZ1's unique stereochemistry and its ability to form a functional ternary complex with BRD4 and VHL [].

OTX015 (Birabresib)

Compound Description: OTX015, also known as birabresib, is a small-molecule inhibitor of BET proteins, specifically targeting BRD2, BRD3, and BRD4 [, ]. It competes with acetylated histones for binding to the bromodomains of BET proteins, thereby disrupting their transcriptional activity.

Relevance: OTX015 serves as a comparator to MZ1 in evaluating the therapeutic potential of BET degradation versus BET inhibition []. While both compounds target BET proteins, MZ1 exhibits greater potency and a more profound cytotoxic effect in ABC DLBCL cell lines compared to OTX015 []. This difference in efficacy underscores the potential advantages of PROTAC-mediated protein degradation over traditional occupancy-based inhibition.

Source and Classification

MZ 1 is sourced from various chemical suppliers, including BPS Bioscience and Tocris Bioscience, which provide detailed product information and specifications. The compound's IUPAC name is complex due to its intricate structure, which includes multiple functional groups and stereocenters. Its molecular formula is C49H60ClN9O8S2C_{49}H_{60}ClN_{9}O_{8}S_{2}, with a molecular weight of approximately 1002.7 Da. The compound has been cataloged under several identifiers, including CAS Registry Number 1797406-69-9 and PubChem CID 122201421 .

Synthesis Analysis

Methods and Technical Details

The synthesis of MZ 1 involves multiple steps that integrate the pharmacophore derived from (+)-JQ1 with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthetic route typically includes:

  1. Conjugation of Warhead: The BET domain-targeting warhead, based on (+)-JQ1, is linked to the VHL ligand through a suitable linker.
  2. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve ≥98% purity.
  3. Characterization: Structural characterization is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of MZ 1.

The synthesis requires careful control of reaction conditions to ensure proper folding and function of the PROTAC molecule .

Molecular Structure Analysis

Structure and Data

MZ 1 exhibits a complex molecular structure characterized by its bivalent nature, allowing it to bind simultaneously to BRD4 and the VHL ligase. The detailed structure can be represented as follows:

  • Molecular Formula: C49H60ClN9O8S2C_{49}H_{60}ClN_{9}O_{8}S_{2}
  • Molecular Weight: 1002.7 Da
  • Structural Features: The compound contains multiple aromatic rings, amine groups, and a thiazole moiety, contributing to its binding affinity for target proteins.

The crystal structure of MZ 1 in complex with BRD4 has been elucidated using X-ray diffraction techniques, revealing insights into its binding interactions and conformational dynamics within the ternary complex formed with VHL .

Chemical Reactions Analysis

Reactions and Technical Details

MZ 1 primarily undergoes reactions that facilitate the targeted degradation of BRD4 via the ubiquitin-proteasome pathway. Upon administration:

  1. Binding: MZ 1 binds to BRD4 through its bromodomain.
  2. Recruitment: The VHL ligand recruits the E3 ubiquitin ligase.
  3. Ubiquitination: This leads to ubiquitination of BRD4, marking it for degradation.
  4. Degradation: The ubiquitinated protein is then directed to the proteasome for degradation.

This mechanism not only reduces BRD4 levels but also impacts downstream signaling pathways involved in cell proliferation and survival .

Mechanism of Action

Process and Data

The mechanism of action of MZ 1 involves several key steps:

  • Target Recruitment: MZ 1 selectively binds to BRD4 while simultaneously recruiting VHL.
  • Formation of Ternary Complex: This interaction forms a stable ternary complex that facilitates proximity between BRD4 and the E3 ligase.
  • Degradation Signal Activation: The close proximity allows for efficient ubiquitination of BRD4.
  • Proteasomal Degradation: Finally, the tagged protein is degraded by the proteasome, leading to reduced levels of BRD4 in cells.

Research indicates that MZ 1 preferentially degrades BRD4 over other bromodomain proteins (BRD2 and BRD3), showcasing its selectivity in cellular contexts such as HeLa cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MZ 1 possesses distinct physical properties:

  • Appearance: Solid form
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on solvent choice.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical properties include:

  • Stability: Stable under recommended storage conditions.
  • Reactivity: Reacts through specific interactions with target proteins via hydrogen bonding and hydrophobic interactions.

The compound's purity is confirmed through HPLC analysis, ensuring reliability for research applications .

Applications

Scientific Uses

MZ 1 has significant applications in cancer research due to its ability to selectively degrade oncogenic proteins like BRD4. Its potential uses include:

  • Cancer Therapeutics Research: Investigating its efficacy against various cancers, particularly those driven by MYC oncogenes.
  • Cell Signaling Studies: Understanding the role of bromodomain proteins in transcriptional regulation.
  • Drug Development: Serving as a lead compound for developing new PROTAC-based therapies targeting other disease-relevant proteins.

Studies have demonstrated that MZ 1 exhibits potent antiproliferative effects in acute myeloid leukemia cell lines, highlighting its therapeutic potential .

Introduction to PROTAC® Technology and MZ 1

Overview of Proteolysis-Targeting Chimeras (PROTACs) in Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary class of heterobifunctional molecules designed to exploit the cell's endogenous ubiquitin-proteasome system (UPS) for targeted protein degradation. Unlike traditional small-molecule inhibitors that temporarily block protein function, PROTACs catalytically induce the complete destruction of target proteins. Structurally, a PROTAC consists of three elements:

  • A ligand binding the protein of interest (POI)
  • An E3 ubiquitin ligase-recruiting ligand
  • A chemical linker connecting the two moieties [1] [5]

Upon simultaneous binding of the POI and E3 ligase, the PROTAC facilitates the formation of a ternary complex, enabling ubiquitin transfer to the POI. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome. This event-driven mechanism allows PROTACs to operate substoichiometrically, offering advantages over occupancy-driven inhibitors, including:

  • Targeting "undruggable" proteins (e.g., transcription factors, scaffolding proteins)
  • Overcoming resistance from target overexpression or mutations
  • Eliminating both enzymatic and non-enzymatic functions of multifunctional proteins [5] [7]

The first PROTAC, reported in 2001, utilized a peptide-based E3 ligase recruiter. Advancements accelerated with the discovery of small-molecule E3 ligands (e.g., VHL, CRBN), enabling cell-permeable degraders with enhanced potency [5] [10].

Historical Development of BET Protein Degraders

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic readers that bind acetylated histones and recruit transcriptional machinery to drive oncogene expression (e.g., MYC, BCL2). The development of BET degraders evolved through key stages:

  • BET Inhibitors (2010–2015): JQ1, a thienodiazepine-based inhibitor, demonstrated potent BRD4 displacement and antitumor efficacy but faced limitations due to compensatory protein accumulation and transient target suppression [3] [10].
  • First-Generation BET PROTACs (2015–2016): dBET1 combined JQ1 with a CRBN-recruiting ligand, achieving degradation but lacking BRD isoform selectivity [10].
  • Selective Degraders (2016–Present): MZ 1 (Boehringer Ingelheim) emerged as a VHL-based PROTAC designed for preferential BRD4 degradation, addressing limitations of pan-BET inhibition [1] [9].

Table 1: Evolution of Key BET Degraders

CompoundE3 LigaseKey FeaturesLimitations
JQ1N/AFirst potent BET inhibitor; IC₅₀ = 50–100 nMTransient suppression; BRD4 accumulation
dBET1CRBNDegrades all BET proteins; DC₅₀ = 100–200 nMPan-BET degradation; on-target toxicity
MZ 1VHLPreferential BRD4 degradation; DC₅₀ = 8–23 nMModerate BRD2/3 activity at high doses

Rationale for MZ 1 as a Preferential BRD4 Degrader

Molecular Design and Chemical Properties

MZ 1 is synthesized by conjugating:

  • (+)-JQ1: A high-affinity BET inhibitor (Kd for BRD4 = 50–100 nM)
  • VH032: A potent VHL ligand (Kd = 80–120 nM)
  • Triethylene glycol linker: Optimized length (∼12 atoms) for ternary complex formation [1] [9]

Its chemical structure is defined as (2S,4R)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (C₄₉H₆₀ClN₉O₈S₂; MW = 1002.64 g/mol) [1] [6]. MZ 1 exhibits solubility in DMSO and ethanol (100 mg/mL) and is stored at –20°C for stability [9].

Mechanism of Selective BRD4 Degradation

MZ 1 achieves BRD4 selectivity through differential ternary complex kinetics. Structural analyses reveal that MZ 1 forms more stable complexes with BRD4-VHL than with BRD2/3-VHL due to favorable interfacial interactions. Key parameters include:

  • BRD4 Degradation: DC₅₀ = 8 nM (H661 cells) and 23 nM (H838 cells); >90% degradation at 100 nM [1] [6]
  • BRD2/BRD3 Degradation: Requires higher concentrations (DC₅₀ >500 nM; complete degradation at 2 μM) [6]
  • Binding Affinity: Kd = 13–60 nM for all BET bromodomains, confirming selectivity stems from degradation kinetics, not binding [9]

This selectivity is critical as BRD4 drives oncogenesis in AML and solid tumors, while BRD2/3 maintain essential transcriptional functions [3] [10].

Table 2: Degradation Efficiency of MZ 1 Against BET Proteins

TargetDC₅₀ (nM)Complete Degradation ConcentrationKd (nM)
BRD48–23100 nM13–60
BRD3>5002 µM119–115
BRD2>5002 µM307–228

Anticancer Effects Across Disease Models

MZ 1 demonstrates broad efficacy in hematological malignancies, particularly acute myeloid leukemia (AML):

  • In Vitro Cytotoxicity: pEC₅₀ = 7.6 (∼25 nM) in MV4-11 AML cells, with apoptosis induction and G1 cell cycle arrest [3] [6].
  • Subtype Breadth: Degrades BRD4 and suppresses growth in diverse AML cell lines representing high-risk molecular subtypes:
  • NB4 (PML-RARα; IC₅₀ = 40 nM)
  • MV4-11 (MLL-AF4; IC₅₀ = 28 nM)
  • Kasumi-1 (AML1-ETO; IC₅₀ = 110 nM) [3]
  • In Vivo Efficacy: Reduces leukemia burden and extends survival in AML xenograft models at 3–5 mg/kg doses [3].

Mechanistically, RNA sequencing identified c-Myc downregulation and ANP32B suppression as key drivers of MZ 1’s effects. ANP32B knockdown phenocopied MZ 1, inducing apoptosis and growth inhibition [3].

Table 3: Antiproliferative Effects of MZ 1 in AML Subtypes

Cell LineMolecular SubtypeIC₅₀ (nM)Key Biomarker Changes
MV4-11MLL-AF428↓BRD4, ↓c-Myc (98%), ↓ANP32B (85%)
NB4PML-RARα40PARP cleavage (85%), G1 arrest (70%)
Kasumi-1AML1-ETO110↓BRD4 (92%), caspase-3 activation

Technological Innovations Enabled by MZ 1

Beyond its therapeutic potential, MZ 1 serves as a mechanistic probe and template for PROTAC engineering:

  • Negative Control: cis-MZ 1 (stereoisomer) validates on-target effects by failing to recruit VHL or degrade BRD4 [1] [6].
  • Ternary Complex Visualization: Used in NanoBRET assays to quantify E3-PROTAC-POI interactions in live cells [6].
  • Prodrug Development: Bioorthogonally activatable derivatives (e.g., BT-PROTAC) enable tumor-specific degradation, minimizing off-tissue toxicity [8].

Clinical Translation and Challenges

MZ 1 exemplifies key PROTAC advantages but faces optimization challenges:

  • Strengths: Oral bioavailability (mouse models); sustained degradation after washout; activity in JQ1-resistant models [3] [10].
  • Hurdles: High molecular weight (1002.64 Da) may limit tissue penetration; moderate solubility necessitates formulation screening [9].

Ongoing efforts focus on linker optimization and tumor-targeted delivery (e.g., antibody-PROTAC conjugates) to enhance therapeutic utility [7] [10].

Properties

Product Name

MZ 1

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C49H60ClN9O8S2

Molecular Weight

1002.6 g/mol

InChI

InChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)/t36-,37+,38+,44-/m1/s1

InChI Key

PTAMRJLIOCHJMQ-PYNGZGNASA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO

Synonyms

MZ1; MZ-1; MZ 1.

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C

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